An In-Depth Technical Guide to 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, a molecule of interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related disciplines, offering core data and structural information to support further investigation and application of this compound.
Core Molecular Attributes
The fundamental characteristics of a compound are critical for its application in experimental and developmental settings. For 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole, these core attributes provide the basis for all further analytical and synthetic work.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular formula and weight is paramount for accurate experimental design, including stoichiometry in chemical reactions and the preparation of solutions with specific molar concentrations. The key identifiers and properties of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H14BrNS | [1] |
| Molecular Weight | 392.32 g/mol | [1] |
| CAS Number | 1965304-88-4 | [1] |
These values are foundational for any quantitative study involving this molecule. The presence of a bromine atom significantly contributes to the overall molecular weight and influences the compound's reactivity and potential for further functionalization. The biphenyl and bromophenyl moieties, coupled with the thiazole core, suggest potential applications in areas where aromatic and heterocyclic systems are advantageous, such as in the development of novel therapeutics or organic electronic materials.
Structural Elucidation
The arrangement of atoms and bonds within a molecule dictates its chemical behavior and biological activity. The structural representation of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is presented below.
Figure 1: Chemical structure of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole.
The structure reveals a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This core is substituted at the 2-position with a biphenyl group and at the 4-position with a 4-bromophenyl group. This specific arrangement of aromatic and heteroaromatic moieties is a key determinant of the molecule's electronic properties and potential intermolecular interactions.
Synthetic Considerations
While a specific, detailed synthesis protocol for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole was not found in the initial search, the synthesis of structurally related compounds provides a logical framework for its potential preparation. A common and effective method for the synthesis of 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule would involve the condensation of a thioamide with an α-haloketone. This approach is illustrated in the following workflow diagram.
Figure 2: Proposed retrosynthetic analysis for 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole.
Conceptual Synthetic Protocol
Based on the retrosynthetic analysis, a general experimental protocol can be outlined. It is important to note that this is a conceptual workflow and would require experimental optimization.
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Synthesis of 4-Biphenylcarbothioamide:
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This intermediate can be prepared from 4-biphenylcarboxamide by treating it with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent like toluene or dioxane under reflux conditions.
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The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the product can be isolated and purified using standard techniques like crystallization or column chromatography.
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Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one:
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This α-haloketone can be synthesized by the bromination of 4'-bromoacetophenone.
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The reaction is typically carried out in a suitable solvent like acetic acid or chloroform, with bromine being added dropwise at a controlled temperature.
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The product is then isolated, washed to remove excess bromine and acid, and can be purified by recrystallization.
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Hantzsch Thiazole Synthesis:
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Equimolar amounts of 4-biphenylcarbothioamide and 2-bromo-1-(4-bromophenyl)ethan-1-one would be reacted in a suitable solvent, such as ethanol or isopropanol.
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The reaction mixture is typically heated under reflux for several hours.
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The progress of the reaction should be monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated product can be collected by filtration.
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The crude product can be purified by recrystallization from an appropriate solvent to yield the final compound, 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole.
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This proposed synthesis leverages well-established chemical transformations and provides a logical starting point for the laboratory preparation of this compound.
Potential Applications in Research and Development
The structural motifs present in 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole suggest its potential utility in several areas of scientific research and drug development.
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Medicinal Chemistry: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the biphenyl and bromophenyl groups can modulate the lipophilicity and pharmacokinetic profile of the molecule, making it a candidate for lead optimization in drug discovery programs.
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Materials Science: The extended π-conjugated system of this molecule suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromine atom also provides a handle for further chemical modification through cross-coupling reactions to create more complex molecular architectures.
Further investigation into the biological and photophysical properties of 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole is warranted to fully explore its potential in these and other applications.
References
[2] National Institute of Standards and Technology. Thiazole, 2-amino-4-(4-biphenylyl)-. NIST Chemistry WebBook. [Link] [1] Oakwood Chemical. 2-(4-Biphenyl)-4-(4-bromophenyl)thiazole. [Link]
